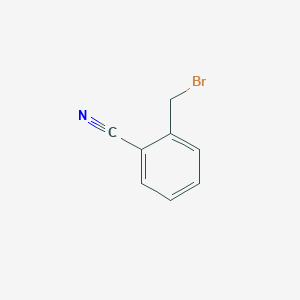

2-(Bromomethyl)benzonitrile

Description

Properties

IUPAC Name |

2-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXNHCXKWFNKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176632 | |

| Record name | 2-(Bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22115-41-9 | |

| Record name | 2-Cyanobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22115-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022115419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Bromomethyl)benzonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Bromomethyl)benzonitrile, also known as 2-cyanobenzyl bromide, is a highly reactive aromatic organic compound that serves as a critical building block in various synthetic applications. Its bifunctional nature, featuring both a nitrile group and a reactive benzylic bromide, makes it a versatile intermediate for introducing the 2-cyanobenzyl moiety into a wide range of molecules. This is particularly significant in the pharmaceutical industry, where it is a key starting material for the synthesis of Alogliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, spectroscopic data, and its role in relevant biological pathways.

Core Chemical Properties

2-(Bromomethyl)benzonitrile is a solid at room temperature, appearing as a white to beige crystalline powder.[3] It is stable under standard ambient conditions but is sensitive to moisture.[3][4]

Physicochemical Data

The key quantitative properties of 2-(Bromomethyl)benzonitrile are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 22115-41-9 | [1][4][5][6] |

| Molecular Formula | C₈H₆BrN | [3][5][7] |

| Linear Formula | BrCH₂C₆H₄CN | [1] |

| Molecular Weight | 196.04 g/mol | [3][5][6][7] |

| Melting Point | 72-74 °C | [1][3] |

| Boiling Point | 111 °C @ 1.5 mmHg | [3] |

| Density | ~1.5 g/cm³ (estimate) | [8] |

| Solubility | Slightly soluble in water. Slightly soluble in Chloroform and Ethyl Acetate. | [3] |

| Appearance | White to light yellow/beige crystalline powder or solid. | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of 2-(Bromomethyl)benzonitrile. Full spectral data is available in public databases such as PubChem, which links to resources like SpectraBase and the NIST Mass Spectrometry Data Center.[7] The expected characteristic signals are summarized below.

| Spectroscopy Type | Characteristic Peaks / Signals | Reference(s) |

| ¹H NMR | Aromatic Protons (Ar-H): ~7.2-7.8 ppm. Benzylic Protons (-CH₂Br): ~4.5-4.8 ppm. | [9] |

| ¹³C NMR | Nitrile Carbon (-C≡N): ~117-119 ppm. Aromatic Carbons: ~128-136 ppm. Benzylic Carbon (-CH₂Br): ~30-33 ppm. | [10] |

| Infrared (IR) | Nitrile Stretch (C≡N): 2220-2260 cm⁻¹ (medium). Aromatic C-H Stretch: ~3030 cm⁻¹ (variable). C-Br Stretch: 500-600 cm⁻¹. | [11] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z ~195/197 (reflecting ⁷⁹Br/⁸¹Br isotopes). Base Peak: m/z 116 (loss of Br). | [7] |

Reactivity, Stability, and Handling

Chemical Stability and Reactivity

2-(Bromomethyl)benzonitrile is chemically stable under standard room temperature conditions.[4] However, it is moisture-sensitive and should be handled accordingly.[3] The benzylic bromide functional group is a strong alkylating agent, making the compound highly reactive towards nucleophiles such as amines, alcohols, and thiols.[7]

-

Incompatible Materials : Strong bases, alcohols, amines, and metals should be avoided.[3]

-

Hazardous Decomposition : Upon combustion, it may produce hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[3][4]

Key Reactions

The compound is utilized in several important synthetic transformations:

-

Alkylation : It serves as an electrophile to introduce the 2-cyanobenzyl group. A primary application is the N-alkylation of heterocyclic compounds, such as the reaction with 6-chlorouracil (B25721) in the synthesis of Alogliptin.[12][13]

-

Condensation Reactions : It undergoes base-promoted condensation with reagents like homophthalic anhydride (B1165640) to form complex polycyclic structures such as indeno[1,2-c]isoquinolin-5-ones.[1][3]

Safety and Handling

2-(Bromomethyl)benzonitrile is classified as a corrosive substance that causes severe skin burns and eye damage (GHS Category 1B).[1][4] It may also be harmful if swallowed.[7]

-

Hazard Statements : H314 (Causes severe skin burns and eye damage).[1][4]

-

Precautionary Measures : Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. Work in a well-ventilated area or fume hood. Do not breathe dust. Wash skin thoroughly after handling.[4][14]

-

Storage : Store in a dry, cool, and well-ventilated place. Keep the container tightly sealed and store locked up in an area designated for corrosive materials.[1][3]

Experimental Protocols

Detailed methodologies are essential for the safe and efficient use of 2-(Bromomethyl)benzonitrile in a research setting.

Synthesis of 2-(Bromomethyl)benzonitrile via Radical Bromination

This protocol describes the synthesis from o-tolunitrile (B42240) (2-methylbenzonitrile) using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[3]

Workflow Diagram

Caption: General workflow for the synthesis and purification of 2-(Bromomethyl)benzonitrile.

Methodology:

-

Reaction Setup : To a solution of 2-methylbenzonitrile (o-tolunitrile, 325 mmol) in carbon tetrachloride (300 mL), add N-bromosuccinimide (NBS, 346 mmol) and azobisisobutyronitrile (AIBN, 29.25 mmol).[3]

-

Reaction : Heat the reaction mixture to 90°C and maintain for 2 hours.[3]

-

Work-up : After the reaction period, cool the mixture to room temperature. The precipitated solid (succinimide) is removed by filtration.[3]

-

Purification : The filtrate is washed four times with a saturated aqueous sodium bicarbonate solution (4 x 120 mL). The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.[3]

-

Isolation : The resulting solid is washed with hexane (4 x 500 mL) and dried to yield 2-(bromomethyl)benzonitrile as a yellow solid (typical yield: 57%).[3]

Synthesis of Alogliptin Intermediate

This protocol details the N-alkylation of 6-chlorouracil, a key step in the synthesis of Alogliptin.[2][12]

Methodology:

-

Reaction Setup : To a solution of 6-chlorouracil (1.0 eq) in dimethylformamide (DMF), add sodium hydride (NaH) and lithium bromide (LiBr).[12][13]

-

Addition : Add a solution of 2-(bromomethyl)benzonitrile (approx. 1.0 eq) to the reaction mixture.[12]

-

Reaction : Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.[12]

-

Work-up : Quench the reaction by carefully adding water. Extract the product into an organic solvent such as ethyl acetate.[12]

-

Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired intermediate, 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.[12]

Application in Drug Development: The DPP-4 Signaling Pathway

The primary pharmaceutical relevance of 2-(Bromomethyl)benzonitrile is as a precursor to Alogliptin, a selective DPP-4 inhibitor.[1] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][15] These hormones are released after a meal and stimulate insulin (B600854) secretion in a glucose-dependent manner. By inhibiting DPP-4, Alogliptin increases the active levels of these incretins, thereby enhancing insulin release, suppressing glucagon (B607659) secretion, and improving glycemic control in patients with type 2 diabetes.[5][16]

Caption: Role of 2-(Bromomethyl)benzonitrile in the synthesis of a DPP-4 inhibitor and its effect on the incretin pathway.

References

- 1. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]

- 4. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. scbt.com [scbt.com]

- 7. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lifechempharma.com [lifechempharma.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]

An In-depth Technical Guide to the Structure and Synthesis of α-Bromo-o-tolunitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for α-Bromo-o-tolunitrile, a key intermediate in pharmaceutical and chemical research. The document details its structural characteristics, summarizes quantitative data from various synthetic routes, and provides detailed experimental protocols.

Chemical Structure and Properties

α-Bromo-o-tolunitrile, systematically named 2-(bromomethyl)benzonitrile, is an organic compound featuring a benzene (B151609) ring substituted with a bromomethyl group and a nitrile group at the ortho positions.[1][2] This arrangement of functional groups makes it a versatile reagent in organic synthesis.

The structural and physical properties of α-Bromo-o-tolunitrile are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.04 g/mol |

| CAS Number | 22115-41-9 |

| IUPAC Name | 2-(bromomethyl)benzonitrile |

| Synonyms | 2-Cyanobenzyl bromide, o-Cyanobenzyl bromide |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 72-74 °C |

| Boiling Point | 111 °C / 1.5 mmHg |

Synthesis of α-Bromo-o-tolunitrile

Several synthetic routes to α-Bromo-o-tolunitrile have been established. The most common and direct method is the free-radical bromination of o-tolunitrile (B42240). Alternative multi-step syntheses commencing from o-methylbenzoic acid or 2-bromobenzyl alcohol offer different approaches to this valuable intermediate.

Comparison of Synthetic Routes

The following table provides a comparative summary of the quantitative data for the different synthetic methodologies.

| Synthesis Route | Starting Material | Key Reagents | Overall Yield | Purity | Reference |

| Wohl-Ziegler Bromination | o-Tolunitrile | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | 57% | Not Specified | [1] |

| Multi-step from o-Methylbenzoic Acid | o-Methylbenzoic Acid | Thionyl chloride, Ammonia (B1221849), Phosphorus pentoxide, Bromine | 32.3% | 98.98% | [3] |

| Multi-step from 2-Bromobenzyl Alcohol | 2-Bromobenzyl Alcohol | tert-Butyldimethylchlorosilane, Imidazole (B134444), Zinc cyanide, Pd₂(dba)₃, dppf, Phosphorus tribromide | ~78% (calculated) | Not Specified | [4][5] |

Detailed Experimental Protocols

This method involves the free-radical bromination of the benzylic methyl group of o-tolunitrile.[1]

Experimental Protocol:

-

To a solution of o-tolunitrile (325 mmol) and N-bromosuccinimide (NBS, 346 mmol) in 300 mL of carbon tetrachloride, add azobisisobutyronitrile (AIBN, 29.25 mmol).

-

Heat the reaction mixture to 90°C and maintain for 2 hours.

-

Cool the mixture to room temperature.

-

Filter the precipitated solid (succinimide).

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (4 x 120 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Wash the resulting solid with hexane (B92381) (4 x 500 mL) and dry to obtain α-bromo-o-tolunitrile.

Yield: 57% as a yellow solid.[1]

This four-step synthesis begins with the conversion of o-methylbenzoic acid to the corresponding acid chloride.[3]

Experimental Protocol:

-

Preparation of 2-methylbenzoyl chloride: Reflux a mixture of 2-methylbenzoic acid (100 g, 0.735 mol) and thionyl chloride (250 mL) for 4 hours. Distill off the excess thionyl chloride to obtain 2-methylbenzoyl chloride.

-

Preparation of 2-methylbenzamide (B88809): Add the 2-methylbenzoyl chloride dropwise to 750 mL of ammonia solution while maintaining the temperature around 15°C. Stir at room temperature for 1 hour. Filter and dry the precipitate to yield 99 g of 2-methylbenzamide.

-

Preparation of 2-methylbenzonitrile (o-tolunitrile): Mix 2-methylbenzamide (76 g, 0.563 mol) and phosphorus pentoxide (80 g, 0.563 mol). Heat the mixture to 150°C until it melts, then increase the temperature to 200°C. Distill the product to obtain 61 g of 2-methylbenzonitrile as white, needle-like crystals.

-

Preparation of 2-Cyanobenzyl bromide: Heat 2-methylbenzonitrile (60 g, 0.513 mol) to 130°C to melt it. Maintain the temperature between 130-140°C and add bromine dropwise. After the addition is complete, cool the mixture to 80°C and pour it into cyclohexane. Cool to approximately 15°C and filter to obtain 35 g of yellow crystals.

Overall Yield: 32.3%.[3] Purity: 98.98%.[3]

This three-step synthesis involves protection of the alcohol, cyanation, and subsequent bromination.[4][5]

Experimental Protocol:

-

Protection of 2-bromobenzyl alcohol: In a 250 mL three-necked flask, dissolve 2-bromobenzyl alcohol (18.7 g) and imidazole (8.2 g) in 60 mL of dichloromethane. While keeping the temperature below 20°C, slowly add tert-butyldimethylchlorosilane (18 g). Stir at room temperature for 2-3 hours. Filter to remove imidazole hydrochloride and evaporate the solvent to obtain 30 g of the protected alcohol (Compound II). (Yield: 98%).[4][5]

-

Cyanation: Under a nitrogen atmosphere, dissolve Compound II (30 g) in 50 mL of DMF in a 250 mL three-necked flask. Add zinc cyanide (6.8 g), Pd₂(dba)₃ (0.9 g), dppf (0.27 g), and zinc powder (3.0 g). Heat the mixture to 100°C for 6 hours. After cooling, filter out the insoluble material. Dilute the filtrate with 60 mL of water and extract with ethyl acetate (B1210297) (2 x 100 mL). Wash the combined organic layers with saturated brine (2 x 60 mL), dry over anhydrous sodium sulfate, and evaporate the solvent to obtain approximately 21 g of the cyanated product (Compound III). (Yield: 85%).[4]

-

Bromination: In a 250 mL three-necked flask, dissolve Compound III (21 g) in about 100 mL of dichloromethane. Slowly add phosphorus tribromide (27.5 g) dropwise. Heat the mixture to reflux at 40°C for 6 hours. After the reaction is complete, quench with 75 mL of water. Separate the organic layer, wash with 5% sodium bicarbonate solution (50 mL) and then with water (50 mL). Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent to obtain 15.5 g of the final product. (Yield: 92%).[4]

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows described in this guide.

Caption: Mechanism of the Wohl-Ziegler Bromination.

Caption: Synthesis workflow from o-Methylbenzoic Acid.

Caption: Synthesis workflow from 2-Bromobenzyl Alcohol.

References

- 1. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]

- 2. Alpha-Bromo-o-tolunitrile 22115-41-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 2-Cyanobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanobenzyl bromide, also known as 2-(bromomethyl)benzonitrile, is a versatile organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2][3] Its bifunctional nature, featuring both a reactive benzyl (B1604629) bromide group and a cyano group, allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.[2] This technical guide provides a comprehensive overview of the physical characteristics of 2-cyanobenzyl bromide, along with a detailed experimental protocol for its synthesis.

Core Physical Characteristics

The physical properties of 2-cyanobenzyl bromide are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrN | [4] |

| Molecular Weight | 196.04 g/mol | [4] |

| Appearance | White to light yellow crystalline powder or chunks | [3][5] |

| Melting Point | 72-74 °C | [3] |

| Boiling Point | 111 °C at 1.5 mmHg | [3] |

| Density | ~1.5 g/cm³ (rough estimate) | [3] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as methanol, chloroform, and ethyl acetate. | [3] |

| CAS Number | 22115-41-9 | [3] |

Experimental Protocols

While detailed experimental procedures for the determination of the above physical properties are not extensively published, they are typically determined using standard laboratory techniques such as capillary melting point determination, vacuum distillation for boiling point, and gravimetric methods for density. The following section provides a detailed, cited experimental protocol for the synthesis of 2-cyanobenzyl bromide.

Synthesis of 2-Cyanobenzyl Bromide from o-Tolunitrile (B42240)

A common and effective method for the synthesis of 2-cyanobenzyl bromide is the radical bromination of o-tolunitrile (2-methylbenzonitrile) using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN).[5]

Materials:

-

o-Tolunitrile (2-methylbenzyl cyanide)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate (B86663) (anhydrous)

Procedure: [5]

-

To a solution of o-tolunitrile (325 mmol) in carbon tetrachloride (300 mL), add N-bromosuccinimide (346 mmol) and azobisisobutyronitrile (29.25 mmol).

-

Heat the reaction mixture to 90°C and maintain this temperature for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated solid (succinimide).

-

Wash the filtrate with a saturated aqueous sodium bicarbonate solution (4 x 120 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Wash the resulting solid with hexane (4 x 500 mL) and dry to obtain 2-cyanobenzyl bromide as a yellow solid.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for 2-cyanobenzyl bromide from o-tolunitrile.

Caption: Synthesis of 2-Cyanobenzyl Bromide.

Safety and Handling

2-Cyanobenzyl bromide is a corrosive and lachrymatory substance.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

2-Cyanobenzyl bromide is a key synthetic intermediate with well-defined physical properties. Its synthesis is readily achievable through established laboratory procedures. A thorough understanding of its characteristics and safe handling practices is crucial for its effective and safe utilization in research and development. The information provided in this guide serves as a valuable resource for professionals working with this important chemical compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS # 22115-41-9, 2-Cyanobenzyl bromide, 2-(Bromomethyl)benzonitrile, alpha-Bromo-o-tolunitrile - chemBlink [ww.chemblink.com]

- 3. 2-Cyanobenzyl bromide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]

Technical Guide: Stability and Storage of 2-(Bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 2-(Bromomethyl)benzonitrile (CAS No. 22115-41-9). Understanding the chemical stability of this reagent is critical for ensuring its integrity in synthesis, maintaining purity for drug development applications, and ensuring laboratory safety.

Core Chemical Properties and Stability Profile

2-(Bromomethyl)benzonitrile is a solid organic compound that is widely used as a building block in organic synthesis. Its stability is primarily influenced by its reactivity as a benzylic bromide, making it susceptible to nucleophilic substitution and elimination reactions. The compound is classified as corrosive and is known to be moisture-sensitive.[1][2]

General Stability: Under standard ambient conditions (room temperature) and when protected from incompatible substances, 2-(Bromomethyl)benzonitrile is chemically stable.[3] However, its stability is compromised by exposure to moisture, high temperatures, and certain reactive chemicals.

Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 22115-41-9 | [3][4] |

| Molecular Formula | C₈H₆BrN | [3][4] |

| Molecular Weight | 196.04 g/mol | [2][4] |

| Appearance | Solid, typically a beige or white to light yellow crystalline powder.[1][5] | Multiple SDS |

| Melting Point | 70 - 74 °C | [1][4] |

| Solubility | Slightly soluble in water. | [5] |

Degradation Pathways

The primary degradation pathways for 2-(Bromomethyl)benzonitrile are inferred from its chemical structure and the known reactivity of related benzyl (B1604629) bromide compounds. The key pathways are hydrolysis, thermal decomposition, and potentially photolysis.

Hydrolytic Degradation

As a moisture-sensitive compound, the most significant degradation pathway under common laboratory conditions is hydrolysis.[1] The benzylic carbon is electrophilic and susceptible to attack by water, which acts as a nucleophile. This reaction results in the formation of 2-(Hydroxymethyl)benzonitrile and corrosive hydrogen bromide gas.[3]

.dot

Caption: Proposed hydrolysis pathway of 2-(Bromomethyl)benzonitrile.

Thermal Decomposition

While stable at room temperature, elevated temperatures can induce thermal decomposition. Studies on the parent compound, benzyl bromide, show that pyrolysis at high temperatures (above 1000 K) leads to complex fragmentation patterns, including the formation of various radicals and smaller molecules.[1][4][5] For laboratory purposes, this indicates that the compound should be protected from excessive heat to prevent the generation of unknown impurities and hazardous fumes, including hydrogen bromide.[3]

.dot

Caption: General schematic for thermal decomposition.

Photolytic Degradation

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of 2-(Bromomethyl)benzonitrile, the following storage and handling conditions are mandatory.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Container | Tightly closed container.[3][5] | Prevents exposure to atmospheric moisture and contaminants. |

| Atmosphere | Store in a dry environment.[3][5] | Minimizes hydrolytic degradation. |

| Temperature | Cool, room temperature area.[1][5] | Avoids thermal decomposition. |

| Ventilation | Well-ventilated area.[1][5] | Safely dissipates any potential off-gassing (e.g., HBr from slow hydrolysis). |

| Light Exposure | Store in a dark place, protected from light. | Prevents potential photolytic degradation. |

| Security | Store locked up.[1][3] | Due to its corrosive and hazardous nature. |

Chemical Incompatibilities

To prevent hazardous reactions and degradation of the material, 2-(Bromomethyl)benzonitrile should be stored away from the following substances:

-

Moisture/Water: Leads to hydrolysis, producing corrosive HBr gas.[1]

-

Bases: Can promote elimination or substitution reactions.[1][6]

-

Alcohols and Amines: Can act as nucleophiles, leading to substitution reactions.[1][6]

-

Metals: Can be corroded by the compound or its hydrolysis byproduct (HBr).[1][6]

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[6]

Experimental Protocols for Stability Assessment

For drug development and other high-purity applications, it may be necessary to conduct formal stability studies. The following outlines a conceptual framework for such an investigation.

Stability-Indicating Analytical Method Development

A stability-indicating method is crucial to separate the intact parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Conceptual HPLC Method Protocol:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small amount of acid like formic or phosphoric acid to improve peak shape) is likely to be effective.

-

Detection: UV detection at a wavelength where the benzonitrile (B105546) chromophore absorbs strongly (e.g., around 220-280 nm).

-

Forced Degradation Study: To validate the method's stability-indicating capability, the compound should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The method must demonstrate the ability to resolve the parent peak from all significant degradation peaks.

.dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 2-(Bromomethyl)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling 2-(Bromomethyl)benzonitrile. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place.

Introduction

2-(Bromomethyl)benzonitrile, also known as α-bromo-o-tolunitrile or 2-cyanobenzyl bromide, is a versatile reagent in organic synthesis, notably as a key intermediate in the production of various pharmaceuticals.[1] Its utility in the synthesis of compounds like alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, underscores its importance in drug development.[1][2] However, its chemical reactivity also necessitates a thorough understanding of its hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel.

This technical guide provides a comprehensive overview of the safety and handling procedures for 2-(Bromomethyl)benzonitrile, including its physicochemical properties, hazards, emergency procedures, and best practices for its use in a research and development setting.

Physicochemical and Hazard Information

A clear understanding of the physical, chemical, and hazardous properties of 2-(Bromomethyl)benzonitrile is fundamental to its safe handling.

Physical and Chemical Properties

| Property | Value | References |

| Chemical Formula | C₈H₆BrN | [3] |

| Molecular Weight | 196.04 g/mol | [3] |

| Appearance | White to off-white or beige crystalline solid/powder | [4] |

| Melting Point | 72-74 °C (lit.) | [5][6] |

| Boiling Point | 111 °C at 1.5 mmHg | [7] |

| Solubility | No data available | [4] |

| Vapor Pressure | No data available | [4] |

| Density | No data available |

Hazard Identification and Classification

2-(Bromomethyl)benzonitrile is classified as a hazardous substance, primarily due to its corrosive nature.[4][8]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[5][8] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Oral (potential) | Category 4 (Note: GHS classification from some sources indicates a potential for this hazard) | H302: Harmful if swallowed.[3] |

Hazard Pictograms:

-

GHS05: Corrosion[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure to 2-(Bromomethyl)benzonitrile.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. An apron or additional protective clothing may be necessary for larger quantities or when there is a risk of splashing.[9] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a fume hood or when engineering controls are insufficient. |

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for minimizing risks.

Handling

-

Engineering Controls: All work with 2-(Bromomethyl)benzonitrile should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10]

-

Procedural Controls:

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Incompatibilities: Keep away from strong bases, alcohols, amines, and metals.[4]

-

Segregation: Store separately from incompatible materials.[10]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving 2-(Bromomethyl)benzonitrile.

First-Aid Measures

General Advice: Move the victim to fresh air and call for immediate medical attention. Provide the Safety Data Sheet to the responding medical personnel.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][8] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][8] |

| Eye Contact | Immediately rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8] |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[11]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[11]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with the substance and its combustion products.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 3). Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup:

-

For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

-

Clean the spill area thoroughly with a suitable decontamination solution.

-

Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Experimental Protocols

The following sections provide generalized experimental protocols for the safe use of 2-(Bromomethyl)benzonitrile in a common synthetic application and a standard decontamination procedure.

Synthesis of a Key Intermediate for Alogliptin

2-(Bromomethyl)benzonitrile is a crucial starting material in the synthesis of alogliptin. The following is a representative, generalized protocol for the alkylation of 6-chlorouracil (B25721).[2][12]

Disclaimer: This protocol is for informational purposes only. Researchers must adapt it based on their specific laboratory conditions and consult relevant literature for detailed procedures.

Objective: To synthesize 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.

Materials:

-

6-Chlorouracil

-

2-(Bromomethyl)benzonitrile

-

Sodium hydride (NaH)

-

Lithium bromide (LiBr)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Reaction Setup: In a chemical fume hood, add a solution of 6-chlorouracil in DMF to a flask equipped with a stirrer.

-

Addition of Base and Salt: Carefully add sodium hydride and lithium bromide to the reaction mixture.

-

Alkylation: Add 2-(Bromomethyl)benzonitrile to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product may be purified by recrystallization or column chromatography.

Laboratory Decontamination Procedure for Spills

This protocol outlines the general steps for decontaminating a laboratory surface after a small spill of solid 2-(Bromomethyl)benzonitrile.

Materials:

-

Absorbent pads

-

Appropriate decontaminating solution (e.g., a solution of sodium bicarbonate for neutralization, followed by soap and water)

-

Hazardous waste container

-

Personal Protective Equipment (as specified in Section 3)

Procedure:

-

Ensure Safety: Evacuate non-essential personnel from the area. Ensure proper ventilation.

-

Containment: If it is a powder, carefully cover the spill with absorbent pads to prevent further dispersal.

-

Cleanup: Carefully sweep the solid material and absorbent pads into a labeled hazardous waste container.

-

Decontamination:

-

Wipe the spill area with a cloth soaked in a sodium bicarbonate solution to neutralize any acidic byproducts.

-

Follow with a thorough cleaning using soap and water.

-

Wipe the area with a clean, wet cloth to remove any residual cleaning agents.

-

-

Waste Disposal: Dispose of all contaminated materials (gloves, absorbent pads, etc.) in the designated hazardous waste container.

-

Final Steps: Remove and decontaminate or dispose of PPE. Wash hands thoroughly.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of 2-(Bromomethyl)benzonitrile.

Caption: Emergency first-aid workflow for exposure to 2-(Bromomethyl)benzonitrile.

Caption: Workflow for responding to an accidental spill of 2-(Bromomethyl)benzonitrile.

Caption: Logical relationship of safe handling and storage practices for 2-(Bromomethyl)benzonitrile.

Conclusion

2-(Bromomethyl)benzonitrile is a valuable reagent in pharmaceutical synthesis, but its corrosive nature demands rigorous adherence to safety protocols. By understanding its hazards, utilizing appropriate personal protective equipment, following safe handling and storage procedures, and being prepared for emergencies, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource to promote a culture of safety in the laboratory and ensure the well-being of all personnel working with this compound.

References

- 1. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]

- 6. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]

- 7. 22115-41-9 Cas No. | 2-(Bromomethyl)benzonitrile | Apollo [store.apolloscientific.co.uk]

- 8. aksci.com [aksci.com]

- 9. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 10. ehs.stanford.edu [ehs.stanford.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. benchchem.com [benchchem.com]

2-(Bromomethyl)benzonitrile reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)benzonitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)benzonitrile, also known as α-bromo-o-tolunitrile or o-cyanobenzyl bromide, is a versatile bifunctional reagent extensively utilized in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a reactive benzylic bromide and a cyano group, making it a valuable building block for the synthesis of a wide array of molecular architectures. Notably, it serves as a key intermediate in the synthesis of pharmaceuticals like Alogliptin, a DPP-4 inhibitor used for treating type 2 diabetes.[3] This guide provides a comprehensive overview of the reactivity of 2-(bromomethyl)benzonitrile with various nucleophiles, detailing reaction mechanisms, experimental protocols, and quantitative data to support synthetic planning and drug development endeavors.

Core Reactivity and Mechanistic Overview

As a primary benzylic halide, 2-(bromomethyl)benzonitrile readily participates in nucleophilic substitution reactions. The reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. In this pathway, a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.

The presence of the ortho-cyano group, a strong electron-withdrawing group, is expected to favor the S_N2 mechanism at the benzylic carbon.[4] The stability of the benzyl (B1604629) system allows for facile reaction with a broad range of nucleophiles under relatively mild conditions.

Figure 1. General S_N2 reaction mechanism for 2-(bromomethyl)benzonitrile.

Reactions with O-Nucleophiles

Oxygen-based nucleophiles, such as phenols and alcohols, react with 2-(bromomethyl)benzonitrile to form the corresponding ethers. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

Reaction with Phenols

The reaction with various substituted phenols proceeds cleanly in N,N-dimethylformamide (DMF) with a base like anhydrous potassium carbonate, yielding 2-aryloxymethylbenzonitriles in good to excellent yields.[4] These products are valuable intermediates for pharmaceuticals and agrochemicals.[4]

Data Summary: Reactions with O-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol (B47542) | K₂CO₃ | DMF | 110 | 6 | 93.5 | [4] |

| 4-Methylphenol | K₂CO₃ | DMF | 80-110 | 6 | 95.2 | [4] |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80-110 | 6 | 96.4 | [4] |

| 4-Chlorophenol | K₂CO₃ | DMF | 80-110 | 6 | 94.8 | [4] |

| 1-Naphthol | K₂CO₃ | DMF | 80-110 | 6 | 92.1 | [4] |

Detailed Experimental Protocol: Synthesis of 2-(Phenoxymethyl)benzonitrile

This protocol is adapted from the synthesis of 2-aryloxymethylbenzonitriles.[4]

-

Reactant Charging: In a 250 mL three-necked flask equipped with a stirrer and a condenser, add 2-cyanobenzyl chloride (15.15 g, 0.10 mol; the bromo-analogue can be used similarly), phenol (9.41 g, 0.10 mol), and anhydrous potassium carbonate (15.2 g, 0.11 mol).

-

Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the mixture with stirring to 110 °C and maintain this temperature for 6 hours.

-

Work-up: After cooling to below 40 °C, pour the reaction mixture into 500 mL of cold water while stirring.

-

Isolation: A fine precipitate will form. Filter the solid, wash thoroughly with water, and dry in a vacuum oven at 40 °C.

-

Purification: An analytically pure sample can be obtained by recrystallization from aqueous ethanol.

Reactions with N-Nucleophiles

Nitrogen nucleophiles, including amines and azides, are commonly used to functionalize the benzylic position of 2-(bromomethyl)benzonitrile.

Reaction with Amines

Primary and secondary amines react to form the corresponding secondary and tertiary benzylamines. These reactions are foundational in the synthesis of various biologically active molecules. For instance, novel quinazolin-4-one derivatives with potential DPP-4 inhibitory activity have been synthesized using this reaction.[5] The reaction rate is influenced by the electronic properties of the amine; electron-donating groups on the amine increase the rate, while electron-withdrawing groups decrease it.[6]

Reaction with Azide (B81097)

The substitution with azide ion, typically from sodium azide (NaN₃), is a highly efficient process that yields 2-(azidomethyl)benzonitrile. This reaction is often carried out in polar aprotic solvents like DMSO or DMF at room temperature.[7][8] The resulting benzyl azide is a versatile intermediate for further transformations, such as "click" chemistry or reduction to the corresponding amine.

Data Summary: Reactions with N-Nucleophiles

| Nucleophile | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2H-Tetrazole | KOH | Not Specified | Not Specified | Not Specified | Not Specified | |

| Sodium Azide | NaN₃ | DMSO | Ambient | Overnight | 73 (for benzyl bromide) | [7] |

| Sodium Azide | NaN₃ | DMF | Room Temp | 12 | Up to 99 (for benzyl bromide) | [8] |

| Dialkylamines | K₂CO₃ | DMF | Not Specified | Not Specified | Not Specified | [5] |

Detailed Experimental Protocol: Synthesis of 2-(Azidomethyl)benzonitrile

This protocol is based on a general procedure for the synthesis of benzyl azides.[7][8]

-

Reactant Charging: Dissolve 2-(bromomethyl)benzonitrile (3.30 g, 16.84 mmol) in dimethyl sulfoxide (B87167) (DMSO, 40 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add sodium azide (1.64 g, 25.26 mmol) as a solid to the solution.

-

Reaction: Stir the reaction mixture overnight at ambient temperature.

-

Work-up: Slowly add water (75 mL) to the reaction mixture (Note: exothermic).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

-

Washing & Drying: Wash the combined organic layers with brine (2 x 150 mL), then dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the product, typically as an oil.

Figure 2. General experimental workflow for nucleophilic substitution.

Reactions with C-Nucleophiles

Carbon-based nucleophiles can also be employed to form new carbon-carbon bonds at the benzylic position.

Reaction with Cyanide

Reaction with cyanide salts, such as sodium cyanide, in a solvent like DMSO provides an efficient route to 2-(cyanomethyl)benzonitrile. The use of DMSO is advantageous for dissolving the inorganic cyanide salt and promoting a rapid reaction.[9]

Reaction with Enolates/Carbanions

2-(Bromomethyl)benzonitrile undergoes condensation reactions with carbanions. For example, it reacts with the enolate of homophthalic anhydride (B1165640) in a base-promoted condensation to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one.[3]

Summary of Synthetic Utility

The reactivity of 2-(bromomethyl)benzonitrile allows for its transformation into a diverse range of derivatives. The benzylic bromide is a versatile handle for introducing various functional groups via nucleophilic substitution, making it a cornerstone reagent for building molecular complexity.

Figure 3. Synthetic pathways from 2-(bromomethyl)benzonitrile.

Safety Information

2-(Bromomethyl)benzonitrile is a corrosive and lachrymatory compound.[3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving sodium azide require particular caution, as azides can be explosive; large-scale reactions should be avoided, and appropriate safety measures must be in place.[8]

Conclusion

2-(Bromomethyl)benzonitrile demonstrates robust and predictable reactivity with a wide range of nucleophiles, primarily through an S_N2 mechanism. Its utility is well-established in the synthesis of complex organic molecules, including important pharmaceutical agents. This guide has summarized the key reactions, provided quantitative data for common transformations, and offered detailed experimental protocols, providing a solid foundation for its application in research and development.

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

Spectroscopic Profile of 2-(Bromomethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-(Bromomethyl)benzonitrile (C₈H₆BrN), a key intermediate in pharmaceutical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-(Bromomethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-(Bromomethyl)benzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 - 7.20 | Multiplet | 4H | Aromatic protons (H-3, H-4, H-5, H-6) |

| 4.62 | Singlet | 2H | Methylene protons (-CH₂Br) |

Table 2: ¹³C NMR Spectroscopic Data for 2-(Bromomethyl)benzonitrile

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | C-1 (Aromatic) |

| 133.2 | C-3, C-5 (Aromatic CH) |

| 129.5 | C-4, C-6 (Aromatic CH) |

| 117.8 | C-2 (Aromatic) |

| 112.5 | Cyano group (-C≡N) |

| 32.5 | Methylene carbon (-CH₂Br) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(Bromomethyl)benzonitrile

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3070 - 3020 | Medium | Aromatic C-H Stretch |

| 2225 | Strong | C≡N Stretch (Nitrile) |

| 1600, 1480, 1445 | Medium to Strong | Aromatic C=C Bending |

| 1215 | Strong | C-Br Stretch |

| 760 | Strong | Ortho-disubstituted Benzene C-H Bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-(Bromomethyl)benzonitrile

| m/z | Relative Intensity (%) | Assignment |

| 195/197 | ~1:1 | [M]⁺, [M+2]⁺ (Molecular ion peak) |

| 116 | 100 | [M - Br]⁺ (Base peak) |

| 89 | Moderate | [C₇H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-(Bromomethyl)benzonitrile (10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of solid 2-(Bromomethyl)benzonitrile is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The solid sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to data analysis in the spectroscopic characterization of 2-(Bromomethyl)benzonitrile.

Caption: Workflow for the spectroscopic analysis of 2-(Bromomethyl)benzonitrile.

A Technical Guide to the Solubility of 2-(Bromomethyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2-(bromomethyl)benzonitrile, a key intermediate in organic synthesis. Given the limited availability of quantitative solubility data in public literature, this document focuses on predicting solubility based on physicochemical properties and provides a detailed, robust experimental protocol for its precise determination in a laboratory setting.

Introduction and Physicochemical Properties

2-(Bromomethyl)benzonitrile, also known as 2-cyanobenzyl bromide, is a bifunctional molecule widely utilized in the synthesis of pharmaceuticals and other complex organic compounds. Its utility stems from the reactive bromomethyl group, which can undergo various nucleophilic substitution reactions, and the nitrile group, which can be transformed into other functional groups. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization and chromatography), and ensuring efficient process scale-up.

A summary of the key physicochemical properties of 2-(bromomethyl)benzonitrile is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| CAS Number | 22115-41-9 | [1] |

| Appearance | Beige crystalline solid/powder | [2][3] |

| Melting Point | 70 - 74 °C | [2][3] |

| Synonyms | α-Bromo-o-tolunitrile, 2-Cyanobenzyl bromide | [2] |

Solubility Profile

Specific quantitative solubility data for 2-(bromomethyl)benzonitrile is not widely available in published literature or safety data sheets from major chemical suppliers.[2][3][4] However, a qualitative solubility profile can be predicted based on its molecular structure and the principle of "like dissolves like."[5]

The molecule possesses a polar nitrile group (-C≡N) and a polar carbon-bromine bond, attached to a largely nonpolar aromatic ring. This structure suggests that it will be most soluble in polar aprotic solvents and will likely have significant solubility in other common organic solvents. Its solubility in nonpolar solvents like alkanes is expected to be limited.

The table below provides a predicted qualitative solubility profile.

| Solvent | Predicted Solubility | Rationale |

| Dichloromethane (CH₂Cl₂) | Soluble | A polar aprotic solvent. A related compound is readily extracted using dichloromethane, implying good solubility.[6] |

| Acetone (C₃H₆O) | Soluble | A common polar aprotic solvent. The parent compound, benzonitrile (B105546), is very soluble in acetone.[7] |

| Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent commonly used in reactions and extractions involving similar compounds.[5] |

| Diethyl Ether (Et₂O) | Soluble | A common, relatively nonpolar solvent. Benzonitrile is miscible with diethyl ether.[7] |

| Ethanol (EtOH) | Soluble | A polar protic solvent. Benzonitrile is miscible with ethanol.[7] |

| Toluene / Benzene (B151609) | Soluble | Nonpolar aromatic solvents that can effectively solvate the benzene ring of the solute. Benzonitrile is very soluble in benzene.[7] |

| Hexane / Heptane | Sparingly Soluble | Nonpolar aliphatic solvents. While used in chromatography, high solubility is not expected.[5] |

| Water (H₂O) | Insoluble | Safety data sheets indicate no available data, but the largely organic structure predicts very low aqueous solubility.[2][3] |

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, the following protocol outlines the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.[5]

Objective: To determine the equilibrium solubility of 2-(bromomethyl)benzonitrile in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

2-(Bromomethyl)benzonitrile (high purity)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with airtight caps (B75204) (e.g., 4 mL glass vials)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(bromomethyl)benzonitrile to a vial. An amount that ensures undissolved solid remains after equilibration is crucial.

-

Accurately add a known volume or mass of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent/temperature combination.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typical, which should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the sample through a syringe filter into a clean vial to remove all particulate matter. This step is critical to prevent undissolved solids from artificially inflating the concentration measurement.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC). A pre-established calibration curve of known concentrations versus instrument response is required.

-

Analyze the diluted samples to determine the concentration of 2-(bromomethyl)benzonitrile.

-

-

Data Calculation:

-

Calculate the concentration in the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: General experimental workflow for determining the solubility of 2-(Bromomethyl)benzonitrile.

References

A Technical Guide to 2-(Bromomethyl)benzonitrile: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-(Bromomethyl)benzonitrile (CAS No. 22115-41-9), a crucial intermediate in organic synthesis and pharmaceutical development. The document details its commercial availability from various suppliers, including purity levels and common quantities. It also covers essential chemical and physical properties, critical safety and handling information, and its significant applications, particularly as a key building block in the synthesis of the antidiabetic agent Alogliptin. Furthermore, this guide outlines experimental protocols for reactions involving 2-(Bromomethyl)benzonitrile and includes schematic diagrams to illustrate a general synthetic workflow and its role in specific reaction pathways.

Chemical and Physical Properties

2-(Bromomethyl)benzonitrile, also known as 2-cyanobenzyl bromide or α-bromo-o-tolunitrile, is a white to off-white or beige crystalline solid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 22115-41-9 | [3] |

| Molecular Formula | C₈H₆BrN | [4] |

| Molecular Weight | 196.04 g/mol | [4] |

| Melting Point | 70 - 74 °C | [1] |

| Boiling Point | 111 °C / 1.5 mmHg | [5] |

| Appearance | White to off-white crystalline solid | [2] |

| SMILES | N#Cc1ccccc1CBr | |

| InChIKey | QGXNHCXKWFNKCG-UHFFFAOYSA-N |

Commercial Availability

2-(Bromomethyl)benzonitrile is readily available from a variety of chemical suppliers. The purity levels are typically high, often ≥97% or 98%.[5] The compound is offered in quantities ranging from grams to bulk orders, catering to both laboratory research and larger-scale manufacturing needs.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | ≥97% | 5 g, 25 g |

| Apollo Scientific | 98% | 25 g, 100 g, 500 g |

| Fisher Scientific | 98% | 1 g, and other quantities |

| Crescent Chemical Company | Not specified | Default Title size |

| Simson Pharma Limited | Not specified | Available upon request |

| BLD Pharm | Not specified | Available upon request |

Note: Pricing and stock availability are subject to change and should be confirmed with the respective suppliers.

Safety and Handling

2-(Bromomethyl)benzonitrile is classified as a corrosive substance.[3][4] It causes severe skin burns and eye damage.[1][3][6]

-

GHS Hazard Classification: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1).[3]

-

Signal Word: Danger.[1]

-

Hazard Statements: H314: Causes severe skin burns and eye damage.[3]

-

Precautionary Statements:

-

P260: Do not breathe dust.[3]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[3]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[3]

-

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[1] For inhalation, move the person to fresh air.[1][3] If swallowed, rinse mouth with water but do not induce vomiting.[1][3] In all cases of exposure, immediate medical attention is required.[1][3]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[3] Store locked up.[1][3]

Applications in Synthesis

2-(Bromomethyl)benzonitrile is a versatile building block in organic synthesis.[2] Its utility stems from the presence of two reactive functional groups: the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and the nitrile group, which can be hydrolyzed or reduced to other functional groups.

A primary application of this compound is as a key intermediate in the synthesis of Alogliptin, an oral antihyperglycemic agent used for treating type 2 diabetes.[7][8] Alogliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[7]

Additionally, 2-(Bromomethyl)benzonitrile is used in the synthesis of various heterocyclic compounds. For instance, it reacts with 2H-tetrazole in the presence of potassium hydroxide (B78521) to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile.[7] It also undergoes a base-promoted condensation reaction with homophthalic anhydride (B1165640) to produce 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)benzonitrile from 2-Methylbenzonitrile

This protocol is a general representation of a Wohl-Ziegler bromination reaction.

-

Materials: 2-Methylbenzonitrile, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide or AIBN), and a non-polar solvent (e.g., carbon tetrachloride).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzonitrile in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide (B58015) byproduct will precipitate.

-

Filter the mixture to remove the solid succinimide.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2-(bromomethyl)benzonitrile.

-

Protocol 2: Synthesis of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile

This protocol describes a nucleophilic substitution reaction using 2-(Bromomethyl)benzonitrile.[7]

-

Materials: 2-(Bromomethyl)benzonitrile, 2H-tetrazole, potassium hydroxide (KOH), and a suitable solvent.

-

Procedure:

-

In a reaction vessel, dissolve 2H-tetrazole and potassium hydroxide in a suitable solvent.

-

Add a solution of 2-(Bromomethyl)benzonitrile to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, perform an aqueous work-up to remove inorganic salts.

-

Extract the product into an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the resulting product as necessary.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving 2-(Bromomethyl)benzonitrile.

Caption: General workflow for a nucleophilic substitution reaction.

References

- 1. fishersci.com [fishersci.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 22115-41-9 Cas No. | 2-(Bromomethyl)benzonitrile | Apollo [store.apolloscientific.co.uk]

- 6. chemical-label.com [chemical-label.com]

- 7. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Core Reactions of 2-(Bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)benzonitrile is a versatile bifunctional reagent that serves as a crucial building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Its unique structure, featuring a reactive benzylic bromide and a nitrile group in an ortho arrangement, facilitates a variety of chemical transformations. This guide provides a comprehensive overview of the key reactions involving 2-(bromomethyl)benzonitrile, including nucleophilic substitution, cyclization, and cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to aid researchers in the effective utilization of this important synthetic intermediate in drug discovery and development.

Introduction

2-(Bromomethyl)benzonitrile, also known as α-bromo-o-tolunitrile or 2-cyanobenzyl bromide, is a valuable starting material for the synthesis of a wide range of complex organic molecules. The presence of the electrophilic bromomethyl group allows for facile reaction with a diverse array of nucleophiles, while the nitrile group can participate in cyclization reactions or be further transformed. This combination of reactive sites makes it a particularly useful precursor for the synthesis of fused heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry. Notably, 2-(bromomethyl)benzonitrile is a key intermediate in the synthesis of isoindolinone derivatives, a class of compounds that has garnered significant attention for its potent inhibitory activity against poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. This guide will delve into the core reactions of 2-(bromomethyl)benzonitrile, providing practical experimental details and highlighting its applications in the development of therapeutic agents.

Key Reactions and Methodologies

The reactivity of 2-(bromomethyl)benzonitrile is dominated by the electrophilic nature of the benzylic carbon, making it highly susceptible to nucleophilic attack. This section details the most important reactions, providing specific examples and experimental conditions.

Nucleophilic Substitution Reactions

The benzylic bromide of 2-(bromomethyl)benzonitrile readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions.

Primary and secondary amines react with 2-(bromomethyl)benzonitrile to form the corresponding N-alkylated products. This reaction is fundamental for introducing the 2-cyanobenzyl moiety into various molecular scaffolds.

-

General Reaction Scheme:

Caption: N-Alkylation of amines with 2-(Bromomethyl)benzonitrile.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonia | Excess NH₃ | - | - | - | - | [1] |

| Benzylamine (B48309) | K₂CO₃ | DMF | RT | 12 | >90 | (General Procedure) |

| Piperidine (B6355638) | K₂CO₃ | Acetonitrile (B52724) | Reflux | 4 | >95 | (General Procedure) |

| Morpholine | Et₃N | CH₂Cl₂ | RT | 6 | >95 | (General Procedure) |

Experimental Protocol: Synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile

-

To a solution of 2-(bromomethyl)benzonitrile (1.96 g, 10 mmol) in acetonitrile (50 mL) is added piperidine (1.02 g, 12 mmol) and potassium carbonate (2.76 g, 20 mmol).

-

The reaction mixture is heated to reflux and stirred for 4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water (50 mL) and ethyl acetate (B1210297) (50 mL).

-

The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude product.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the pure 2-(piperidin-1-ylmethyl)benzonitrile.

Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the bromide in 2-(bromomethyl)benzonitrile, leading to the formation of thioethers.

-

General Reaction Scheme:

Caption: S-Alkylation of thiols with 2-(Bromomethyl)benzonitrile.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | K₂CO₃ | DMF | RT | 3 | >90 | (General Procedure) |

| Benzyl (B1604629) Mercaptan | NaH | THF | 0 to RT | 2 | >95 | (General Procedure) |

Experimental Protocol: Synthesis of 2-((Benzylthio)methyl)benzonitrile

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous THF (30 mL) at 0 °C is added benzyl mercaptan (1.24 g, 10 mmol) dropwise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of 2-(bromomethyl)benzonitrile (1.96 g, 10 mmol) in anhydrous THF (20 mL) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched by the slow addition of water (10 mL).

-

The mixture is extracted with ethyl acetate (3 x 40 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-((benzylthio)methyl)benzonitrile.

The Williamson ether synthesis can be employed to form ethers by reacting 2-(bromomethyl)benzonitrile with alkoxides or phenoxides. Phenols, being more acidic, can be deprotonated with milder bases like potassium carbonate.[2][3][4][5]

-

General Reaction Scheme:

Caption: Williamson ether synthesis with 2-(Bromomethyl)benzonitrile.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol (B47542) | K₂CO₃ | DMF | 110 | 6 | 95 | [2] |

| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 4 | >90 | (General Procedure) |

| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | Reflux | 5 | >90 | (General Procedure) |

Experimental Protocol: Synthesis of 2-(Phenoxymethyl)benzonitrile [2]

-

A mixture of 2-(bromomethyl)benzonitrile (10.3 mmol), phenol (10.0 mmol), and anhydrous potassium carbonate (11.0 mmol) in N,N-dimethylformamide (100 mL) is heated with stirring to 110 °C.

-

The reaction is maintained at this temperature for 6 hours.

-